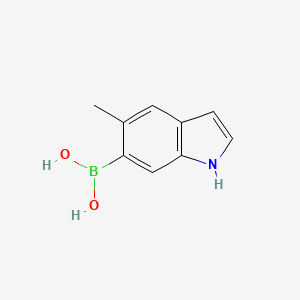
(5-methyl-1H-indol-6-yl)boronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-methyl-1H-indol-6-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their biological activities and applications in various fields, including chemistry, biology, and medicine . The boronic acid group in this compound allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-1H-indol-6-yl)boronic acid typically involves the borylation of indole derivatives. One common method is the Miyaura borylation reaction, where an indole derivative reacts with a boron reagent in the presence of a palladium catalyst . This reaction is usually carried out under mild conditions, making it suitable for various functional groups .
Industrial Production Methods
Industrial production of (5-methyl-1H-indol-6-yl)boronic acid often involves continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for high throughput and efficient synthesis of boronic acids .
Chemical Reactions Analysis
Types of Reactions
(5-methyl-1H-indol-6-yl)boronic acid undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium 2-ethyl hexanoate, and solvents such as 2-ethoxyethanol . Reaction conditions are generally mild, with temperatures around 35°C and low catalyst loading .
Major Products
Major products formed from these reactions include various substituted indoles and boronic esters, which are valuable intermediates in organic synthesis .
Scientific Research Applications
(5-methyl-1H-indol-6-yl)boronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (5-methyl-1H-indol-6-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophilic groups . This property allows it to interact with various biological molecules, such as proteins and nucleic acids, leading to its diverse biological activities . The boronic acid group can also undergo oxidation to form reactive intermediates that participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylindole-5-boronic acid pinacol ester
- 5-Indoleboronic acid
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Uniqueness
(5-methyl-1H-indol-6-yl)boronic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties . Its ability to participate in a wide range of chemical reactions and its diverse applications in scientific research make it a valuable compound in various fields .
Properties
Molecular Formula |
C9H10BNO2 |
|---|---|
Molecular Weight |
174.99 g/mol |
IUPAC Name |
(5-methyl-1H-indol-6-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO2/c1-6-4-7-2-3-11-9(7)5-8(6)10(12)13/h2-5,11-13H,1H3 |
InChI Key |
KUVACSVHFYJHKA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=CN2)C=C1C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


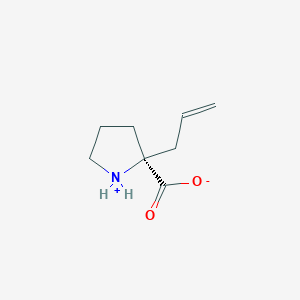
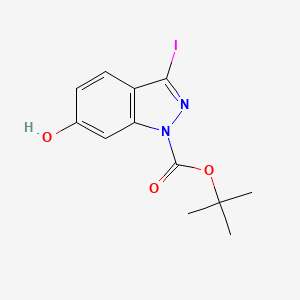
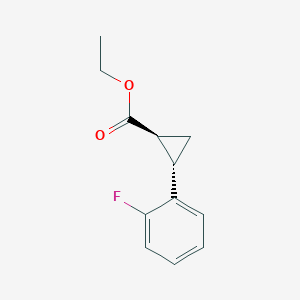
![8-Fluoro-5-oxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12332483.png)
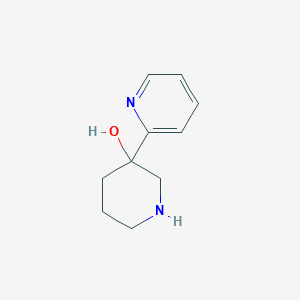
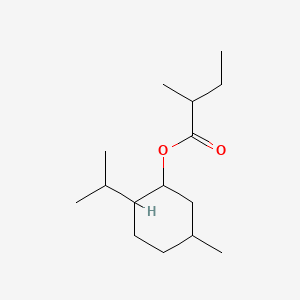

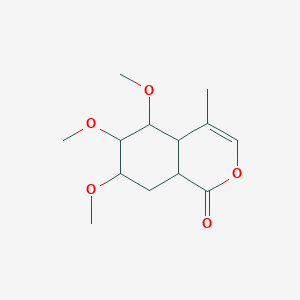
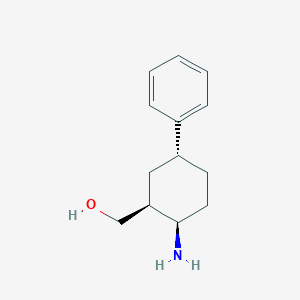
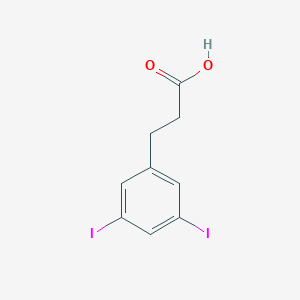

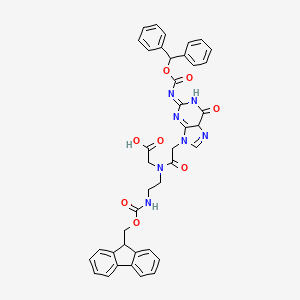
![6H-Pyrrolo[3,4-c]pyridazine-6-carboxylic acid, 2,3,5,7-tetrahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12332538.png)

